Hexan-3-yl acetate

Beschreibung

Contextualization within the Broad Class of Alkyl Acetate (B1210297) Esters

Alkyl acetate esters, characterized by the general formula RCOOR', where R and R' are alkyl groups, represent a significant class of organic compounds widely utilized across various scientific and industrial domains. These compounds are commonly synthesized through the esterification of carboxylic acids with alcohols geeksforgeeks.org. Their properties, such as volatility, solvency, and distinct aromas, make them valuable in applications ranging from solvents in lacquers and paints to flavor and fragrance components libretexts.orgiloencyclopaedia.orgpressbooks.pub. Many alkyl acetates, like ethyl acetate and pentyl acetate, are known for their characteristic fruity or floral odors and their utility as solvents due to their polarity and ability to engage in hydrogen bonding with water molecules, albeit to a limited extent compared to alcohols libretexts.orgpressbooks.publibretexts.org. Hexan-3-yl acetate fits within this broad category, sharing the fundamental ester linkage but possessing a unique branched alkyl chain.

Structural Features and Stereochemical Considerations of this compound

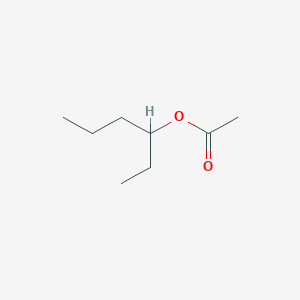

This compound has the molecular formula C8H16O2 nih.gov. Its structure consists of a six-carbon hexane (B92381) chain where an acetate group (-OOCCH3) is attached to the third carbon atom. The IUPAC name for this compound is this compound nih.govchemspider.com.

A critical structural feature of this compound is the presence of a chiral center at the third carbon atom, which is bonded to four different groups: a methyl group, an ethyl group, a hydrogen atom, and the acetate group. This chirality means that this compound exists as a pair of enantiomers: (R)-hexan-3-yl acetate and (S)-hexan-3-yl acetate. These enantiomers are non-superimposable mirror images of each other libretexts.org. In academic research, the distinction between enantiomers is crucial, as they can exhibit different physical properties, reactivities, and biological activities. Unless specifically synthesized or resolved, this compound is typically encountered as a racemic mixture, containing equal proportions of both enantiomers. Research may focus on stereoselective synthesis or chiral resolution techniques to isolate individual enantiomers for specific studies tandfonline.com.

Overview of Contemporary Research Themes and Scholarly Significance

Contemporary academic research involving this compound, or related structures, often touches upon its synthesis, characterization, and potential applications, particularly in areas related to stereochemistry and organic synthesis. While direct extensive research on "this compound" specifically is less prevalent in the provided snippets compared to related bicyclic acetates or unsaturated hexenyl acetates, the principles governing its structure and potential reactivity are actively explored.

Research into similar ester structures, such as bicyclic hexan-3-yl acetates, highlights their use as chiral building blocks or targets in complex organic synthesis, often involving stereoselective transformations and enzymatic resolutions tandfonline.comnist.govnist.govmetu.edu.trpsu.educymitquimica.comnaturalproducts.netmdpi.com. For instance, studies on chemoenzymatic synthesis of enantiomerically enriched bicyclic this compound derivatives demonstrate sophisticated methods for creating chiral molecules with defined stereochemistry metu.edu.trpsu.edu. The investigation of enzymatic hydrolysis of esters, including those derived from allylic alcohols, showcases the potential for microorganisms to selectively produce chiral alcohols and esters, underscoring the importance of stereochemistry in ester research tandfonline.com.

The scholarly significance of this compound lies in its role as a model compound for studying esterification reactions, stereoselective synthesis, and analytical techniques like gas chromatography and mass spectrometry (GC-MS) scispace.comnist.gov. Understanding the synthesis and properties of such branched-chain acetates contributes to the broader knowledge base of ester chemistry, which has implications for fragrance, flavor, and pharmaceutical industries.

Data Tables

While comprehensive physical property data specifically for this compound (CAS 40780-64-1) is limited in the provided search results, general properties of similar alkyl acetates can be inferred. The molecular weight is approximately 144.21 g/mol nih.govepa.gov.

| Property | Value | Notes |

| Molecular Formula | C8H16O2 | |

| Molecular Weight | 144.214 g/mol | nih.govepa.gov |

| IUPAC Name | This compound | nih.govchemspider.com |

| CAS Registry Number | 40780-64-1 | chemspider.com |

| Chirality | Yes, at C-3 | Exists as (R) and (S) enantiomers |

| General Class | Alkyl Acetate Ester |

Compound List

this compound

Alkyl Acetate Esters

Ethyl acetate

Pentyl acetate

(R)-hexan-3-yl acetate

(S)-hexan-3-yl acetate

(Z)-3-hexen-1-yl acetate

(1S,3S,5S)-1-Isopropyl-4-methylenebicyclo[3.1.0]this compound

(1R,3S,4S,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]this compound-rel-

2-oxobicyclo[3.1.0]this compound

2-oxobicyclo[4.1.0]heptan-3-yl acetate

Lupeol

3β-lup-20(29)-en-3-yl acetate

1,2,3,4,5,6-Hexa-O-acetyl-dulcitol

Structure

3D Structure

Eigenschaften

IUPAC Name |

hexan-3-yl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-6-8(5-2)10-7(3)9/h8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIAQOLKVLAEAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502041 | |

| Record name | Hexan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40780-64-1 | |

| Record name | Hexan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Hexan 3 Yl Acetate and Analogues

Conventional Chemical Synthesis of Acetate (B1210297) Esters

The classical approach to synthesizing acetate esters, including hexyl acetates, relies on established chemical principles that have been refined over time for efficiency and yield.

Direct Esterification Processes

Direct esterification, commonly known as Fischer-Speier esterification, is a cornerstone of ester synthesis. This acid-catalyzed condensation reaction involves the direct reaction of a carboxylic acid with an alcohol. For the synthesis of a hexyl acetate isomer like n-hexyl acetate, the process typically involves reacting the corresponding alcohol (n-hexanol) with an excess of acetic acid. lookchem.com To drive the reversible reaction toward the product side, a strong acid catalyst, such as concentrated sulfuric acid, is employed, and water, a byproduct, is continuously removed. lookchem.com The general reaction for hexan-3-yl acetate would similarly involve the reaction of hexan-3-ol with acetic acid under acidic conditions.

The reaction can be represented as: CH₃COOH (Acetic Acid) + CH₃CH₂CH(OH)CH₂CH₂CH₃ (Hexan-3-ol) ⇌ CH₃COOCH(CH₂CH₃)(CH₂CH₂CH₃) (this compound) + H₂O

Another method involves using acetic anhydride (B1165640) instead of acetic acid, which reacts with the alcohol to form the ester. This reaction is generally faster and not reversible, but acetic anhydride is a more aggressive and expensive reagent. lookchem.com

Advanced Catalytic Systems in Ester Synthesis

Modern chemical synthesis has moved towards more advanced and sustainable catalytic systems to improve efficiency, selectivity, and environmental footprint.

Heterogeneous Catalysts and Reactive Distillation: A significant advancement is the use of reactive distillation, which combines chemical reaction and product separation into a single unit. ntnu.no This technique is particularly effective for equilibrium-limited reactions like esterification. Comprehensive studies on n-hexyl acetate synthesis have utilized this method with heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst CSP-2) packed into structured catalytic packings. ntnu.noresearchgate.net This integrated process enhances conversion rates by continuously removing the water byproduct from the reaction zone, thereby shifting the equilibrium towards the formation of the ester. researchgate.net

Novel Solid Acid Catalysts: Research has also focused on developing novel solid catalysts. For instance, a mesoporous manganese dioxide/carbon (MnO₂/C) composite has demonstrated high catalytic activity for the synthesis of n-hexyl acetate. osti.gov This catalyst achieved a high esterification rate under specific optimized conditions.

| Parameter | Optimal Value |

|---|---|

| MnO₂ Loading | 73.09 wt% |

| Catalyst Dosage | 0.1% (in total weight) |

| Acetic Acid/n-Hexanol Molar Ratio | 2:1 |

| Reaction Temperature | 130 °C |

| Reaction Time | 5 h |

| Esterification Rate | 96.42% |

Lewis Acid Catalysis: Lewis acids like titanium tetrachloride (TiCl₄) have been employed to facilitate direct esterification under mild conditions. mdpi.com This method is efficient even with sterically hindered components and avoids the need for basic compounds, yielding high-purity esters. mdpi.com

Enzymatic and Biocatalytic Production of Hexyl Acetates

The increasing consumer demand for "natural" products has spurred significant interest in biocatalytic methods for producing flavor esters. scielo.brunirioja.es Enzymatic synthesis, classified under "Green Chemistry," offers high selectivity and operates under mild conditions of temperature and pressure. preprints.org

Lipase-Catalyzed Esterification and Transesterification

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile industrial biocatalysts capable of catalyzing ester synthesis in environments with low water activity. scielo.br They are widely used for producing commercially important flavor esters, including hexyl acetate, through either direct esterification or transesterification. acs.org

Esterification: Involves the reaction of an alcohol (e.g., hexan-3-ol) with a carboxylic acid (e.g., acetic acid).

Transesterification (Alcoholysis): Involves reacting an alcohol with an existing ester, which acts as an acyl donor. acs.org Common acyl donors include triacetin (B1683017) or vinyl esters like vinyl acetate. acs.orgresearchgate.net The use of vinyl acetate is particularly advantageous as it makes the reaction irreversible, leading to higher reaction rates and yields. researchgate.net The unstable vinyl alcohol tautomerizes to acetaldehyde (B116499), preventing the reverse reaction. researchgate.net

Immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme IM-77 (from Mucor miehei), are frequently used to improve stability, reusability, and ease of separation from the reaction mixture. acs.orgacs.org

Optimization of Biocatalytic Reaction Parameters

To maximize the yield and efficiency of enzymatic ester synthesis, several reaction parameters must be carefully optimized. Response Surface Methodology (RSM) is a powerful statistical tool used for this purpose. acs.org A key study on the synthesis of hexyl acetate via transesterification of hexanol and triacetin using Lipozyme IM-77 identified the critical parameters affecting the molar conversion. acs.org

The study found that reaction temperature and the substrate molar ratio were the most influential factors, while added water content had a lesser effect. acs.org High concentrations of some substrates, like acetic acid or certain alcohols, can inhibit enzyme activity, making the optimization of their molar ratio crucial. mdpi.com

| Parameter | Optimal Value |

|---|---|

| Reaction Time | 7.7 h |

| Temperature | 52.6 °C |

| Enzyme Amount (Lipozyme IM-77) | 37.1% (0.089 BAUN) |

| Substrate Molar Ratio (Triacetin:Hexanol) | 2.7:1 |

| Added Water | 12.5% |

| Predicted Molar Conversion | 88.9% |

| Actual Molar Conversion | 86.6% |

Exploration of Enzyme Specificity and Selectivity

A major advantage of using enzymes as catalysts is their high specificity and selectivity (chemo-, regio-, and stereo-selectivity), which minimizes the formation of undesirable byproducts. scielo.brunirioja.es Lipases exhibit varying degrees of specificity towards different alcohol and acyl donor substrates.

Research into the synthesis of (Z)-3-hexen-1-yl acetate ("leaf acetate") has shown that crude lipases from different plant seedlings (rapeseed, wheat, barley) can effectively catalyze the reaction, with rapeseed lipase (B570770) showing the highest activity. researchgate.net The choice of acyl donor is also critical; vinyl acetate is often preferred as it drives the reaction to completion. researchgate.net Studies have also explored the specificity of lipases for various alcohols, demonstrating their broad applicability while also highlighting that reaction rates can differ significantly depending on the alcohol's structure. lookchem.com This inherent selectivity allows for the targeted synthesis of specific ester isomers, a task that can be challenging using conventional chemical methods.

Chemoenzymatic Synthesis of Chiral Acetate Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in the fine chemical, pharmaceutical, and fragrance industries. Chemoenzymatic methods, which combine the selectivity of enzymes with chemical synthesis steps, offer a powerful strategy for obtaining such compounds. In the context of acetate derivatives, lipases are the most extensively used enzymes due to their broad substrate specificity, high stability in organic solvents, and commercial availability. nih.govutupub.fi

A primary chemoenzymatic strategy for producing chiral acetates is the kinetic resolution of racemic secondary alcohols. rsc.org In this process, a lipase selectively catalyzes the acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted. This results in a mixture of an enantioenriched acetate and the corresponding enantioenriched alcohol, which can then be separated. rsc.org The transesterification reaction is often preferred, utilizing an acyl donor like vinyl acetate. The reaction with vinyl acetate is practically irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde. researchgate.net

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is particularly effective in the kinetic resolution of aliphatic secondary alcohols. nih.govutupub.fi Research has demonstrated its high enantioselectivity in the transesterification of various racemic secondary alcohols, leading to both alcohols and acetates with excellent enantiomeric excess (>99% ee) and good yields. nih.govresearchgate.net The empirical Kazlauskas' rule is often followed, which helps in predicting which enantiomer will react faster based on the relative sizes of the substituents at the stereocenter. nih.gov

Studies on alcohols structurally similar to hexan-3-ol, such as heptan-3-ol and octan-2-ol, have shown the efficacy of CALB. For instance, the kinetic resolution of (±)-heptan-3-ol using CALB and vinyl acetate in hexane (B92381) yielded the corresponding acetate and the unreacted alcohol with high enantiopurity. nih.govresearchgate.net The reaction conditions, including the choice of solvent (commonly non-polar solvents like hexane or MTBE), temperature, and the acylating agent, are crucial for achieving high enantioselectivity and conversion. nih.govmdpi.com Besides vinyl acetate, other acyl donors such as decanoic acid have been used effectively, especially when water is removed under vacuum to shift the equilibrium towards ester formation. researchgate.net

The following table summarizes findings from the kinetic resolution of various secondary alcohols, which are analogues of hexan-3-ol, using lipase-catalyzed acylation.

Table 1: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Racemic Alcohol | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product (ee%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| (±)-Heptan-3-ol | Candida antarctica lipase B (CALB) | Vinyl acetate | Hexane | 32 | 100 | ~50 | >99 (Alcohol & Acetate) | nih.govresearchgate.net |

| (±)-Octan-2-ol | Candida antarctica lipase B (CALB) | Vinyl acetate | Hexane | 32 | 100 | ~50 | >99 (Alcohol & Acetate) | nih.govresearchgate.net |

| (±)-2-Hexanol | Candida antarctica lipase B (CALB) | Methyl 1-phenylethyl carbonate | Toluene | 50 | 72 | 48 | 91 (Acetate) | mdpi.com |

| (±)-1-Phenylethanol | Candida antarctica lipase B (CALB) | Decanoic acid | - | 45 | 3 | >47 | >99 | researchgate.net |

| (±)-2-Octanol | Candida antarctica lipase B (CALB) | Decanoic acid | - | 45 | 4 | >47 | >99 | researchgate.net |

Development of Novel Synthetic Routes and Methodologies

While traditional methods like Fischer esterification remain relevant, the development of novel synthetic routes for esters such as this compound is driven by the need for greater efficiency, sustainability, and functional group tolerance. Recent advancements in catalysis have opened new avenues for the synthesis of alkyl acetates and their analogues.

One innovative approach involves the cross-electrophile coupling of alkenyl acetates with alkyl bromides, facilitated by nickel catalysis. dicp.ac.cn This methodology allows for the formation of C(sp²)–C(sp³) bonds under mild conditions, starting from readily available and stable alkenyl acetates. dicp.ac.cn This reaction is significant as it couples two different types of electrophiles, overcoming their reactivity mismatch. dicp.ac.cn While not a direct synthesis of this compound, this strategy represents a modern way to construct complex aliphatic alkenes which could be precursors in a multi-step synthesis. The method has been shown to be scalable and tolerant of various functional groups. dicp.ac.cn

Another modern catalytic strategy is the palladium-catalyzed carbonylation of alcohols. mdpi.com This method provides a sustainable and direct route to alkyl arylacetates and related compounds from readily available alcohols. By reacting an alcohol with carbon monoxide and an acetylating agent in the presence of a palladium catalyst, the corresponding acetate can be formed in a single step, avoiding the use of hazardous reagents like cyanides. mdpi.com Researchers have optimized conditions, including CO pressure, ligand, and temperature, to achieve high yields for substrates like benzyl (B1604629) alcohol. mdpi.com The principles of this carbonylation reaction could potentially be extended to the synthesis of aliphatic acetates like this compound from 3-hexanol.

For unsaturated analogues, such as cis-3-hexen-1-yl acetate, novel solid base catalysts have been developed. One study reported the effective synthesis via transesterification of cis-3-hexen-1-ol (B126655) with ethyl acetate using a KOH/γ-Al2O3 catalyst. researchgate.net This heterogeneous catalyst allows for easier separation and potential recycling, contributing to a more sustainable process. The catalyst with 30% KOH loading on alumina (B75360) showed a conversion of 59.3% at 88 °C within two hours. researchgate.net

Furthermore, visible-light-catalyzed reactions are emerging as a green and powerful tool in organic synthesis. A recently developed method involves the alkylation of enol acetates with alkylboronic acids under visible light to produce α-alkyl ketones. rsc.org Although this specific reaction yields ketones, the underlying principles of using light to mediate bond formation with acetate-derived substrates highlight a frontier in synthetic methodology that could inspire new routes to ester synthesis.

These novel methodologies, from transition-metal catalysis to solid-base and photocatalysis, represent the ongoing evolution of synthetic chemistry towards more efficient, selective, and environmentally benign processes that could be applied to the production of this compound and its analogues.

Reaction Mechanisms and Transformation Pathways of Hexan 3 Yl Acetate

Mechanistic Investigations of Ester Hydrolysis and Transesterification

Ester hydrolysis and transesterification are fundamental reactions that describe the breakdown and interconversion of esters. These processes can be catalyzed by acids, bases, or enzymes.

Hydrolysis: The hydrolysis of hexan-3-yl acetate (B1210297) involves the reaction with water, typically yielding hexan-3-ol and acetic acid. This reaction can be catalyzed by acids or bases. Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of the alcohol and regeneration of the acid catalyst. Basic hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the carboxylate anion and the alcohol. This process is generally irreversible due to the formation of the stable carboxylate salt.

Transesterification: Transesterification involves the exchange of the alkoxy group of an ester with that of an alcohol. In the case of hexan-3-yl acetate, it could react with another alcohol (R-OH) to form a new ester (acetic acid R-ester) and hexan-3-ol, or react with another ester to exchange the acetate group. The mechanism is similar to hydrolysis, involving nucleophilic attack on the carbonyl carbon, often facilitated by acid or base catalysts. Enzymatic transesterification, particularly using lipases, is a significant method for synthesizing flavor esters like this compound, often employing vinyl acetate as an acyl donor due to the irreversible tautomerization of the vinyl alcohol byproduct to acetaldehyde (B116499) researchgate.netjcsp.org.pk.

Mechanistic Elucidation of Enzymatic Reactions in Ester Formation

Enzymatic ester formation, particularly esterification and transesterification catalyzed by lipases, is a key area of research for synthesizing flavor compounds like this compound. Lipases catalyze these reactions through a ping-pong bi-bi mechanism involving an acyl-enzyme intermediate.

The mechanism typically begins with the alcohol (e.g., hexan-3-ol) binding to the enzyme's active site. A nucleophilic attack by the alcohol's hydroxyl group on the activated carbonyl carbon of the acyl donor (e.g., vinyl acetate or acetic acid) forms a tetrahedral intermediate. This intermediate collapses, releasing the alcohol moiety and forming an acyl-enzyme intermediate. Subsequently, the acyl group is transferred to the incoming alcohol (hexan-3-ol in the case of esterification with acetic acid) or to the vinyl group of vinyl acetate in transesterification, regenerating the free enzyme and forming the ester product researchgate.netjcsp.org.pkscienceopen.comebi.ac.ukshinshu-u.ac.jpmdpi.com.

Studies have shown that enzymes like lipases from Candida antarctica (Novozym 435) and rape seedlings are effective biocatalysts for the synthesis of this compound. These enzymatic routes often occur under mild conditions and in organic solvents, which can shift the equilibrium towards product formation researchgate.netjcsp.org.pkshinshu-u.ac.jpresearchgate.net. For instance, the use of vinyl acetate as an acyl donor in transesterification with hexan-3-ol is favored because the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward researchgate.netjcsp.org.pk.

Chemical Degradation Pathways and Stability Studies in Defined Systems

The stability of this compound is influenced by various chemical factors, primarily hydrolysis. Degradation pathways are critical for understanding its shelf-life and storage conditions.

Hydrolysis: As mentioned, hydrolysis is a primary degradation pathway, particularly in the presence of moisture and under acidic or alkaline conditions. Studies on similar acetate esters, like linalyl acetate, show rapid hydrolysis at elevated temperatures and across a range of pH values oecd.org. For 1-octen-3-yl acetate, hydrolysis kinetics are studied, with acidic conditions (pH < 4) favoring ester hydrolysis to the corresponding alcohol and acetic acid, while alkaline conditions (pH > 8) accelerate oxidation . While specific data for this compound are limited, it is expected to follow similar ester hydrolysis mechanisms.

Oxidation: While less common than hydrolysis for simple esters, oxidation can occur, particularly under harsh conditions or in the presence of strong oxidizing agents. The double bond in the hexenyl moiety of cis-3-hexenyl acetate could also be susceptible to oxidation.

Thermal Stability: High temperatures can accelerate degradation reactions, including hydrolysis and potentially other decomposition pathways. Storage at controlled temperatures is crucial for maintaining the integrity of this compound.

Catalysis in this compound Reactions

Catalysis plays a pivotal role in both the synthesis and degradation of this compound.

Acid and Base Catalysis:

Enzymatic Catalysis:

Heterogeneous Catalysis:

Computational and Theoretical Investigations of Hexan 3 Yl Acetate

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the precise molecular structure and conformational landscape of Hexan-3-yl acetate (B1210297). These studies involve optimizing molecular geometries to identify stable conformers and analyze bond lengths, bond angles, and dihedral angles. Vibrational analysis, often performed using DFT, helps in assigning experimental spectroscopic data (like IR and Raman spectra) by calculating theoretical vibrational frequencies. For instance, studies on similar ester compounds have shown that DFT methods, such as B3LYP with basis sets like 6-311+G(d,p), can accurately predict vibrational modes, including C=O stretching and C-H bending vibrations, which are characteristic of the acetate functional group derpharmachemica.comacs.orgsciencepublishinggroup.com. While specific conformational studies for Hexan-3-yl acetate are not detailed in the provided search results, research on related molecules indicates that conformational analysis often involves exploring multiple rotamers and identifying the most stable ones based on their calculated energies mdpi.comnih.govacs.orgtandfonline.com.

Density Functional Theory (DFT) Applications in Reaction Pathway Analysis

DFT is a powerful tool for elucidating reaction mechanisms and pathways. For this compound, theoretical studies could explore ester hydrolysis or transesterification reactions by calculating transition states, intermediates, and activation energies. For example, DFT has been used to study the ozonolysis of related hexenyl acetates, determining rate constants and reaction mechanisms involving primary and secondary ozonides researchgate.net. These studies often involve geometry optimizations of all stationary points and vibrational frequency calculations to confirm their nature (minima or transition states) researchgate.net. The application of DFT in reaction pathway analysis allows researchers to understand the kinetics and thermodynamics of chemical transformations, providing insights that complement experimental observations mdpi.comnih.govdergipark.org.tracs.org.

Theoretical Modeling of Molecular Interactions and Energetics

Theoretical modeling is crucial for understanding how this compound interacts with its environment, including solvent molecules and other chemical species. DFT can be employed to calculate solvation energies, which quantify the energetic favorability of dissolving a molecule in a particular solvent. This is important for predicting solubility and reaction rates in different media frontiersin.orgresearchgate.net. Furthermore, theoretical methods can model intermolecular interactions, such as hydrogen bonding and van der Waals forces, which influence crystal packing, material compatibility, and biological activity mdpi.commdpi.comresearchgate.netchemrxiv.org. For example, Non-Covalent Interaction (NCI) analysis, often coupled with DFT, helps visualize and quantify these interactions mdpi.com. Studies on related compounds have used DFT to calculate binding energies and analyze interaction patterns, providing insights into molecular recognition and complex formation tandfonline.commdpi.com.

Advanced Analytical Methodologies for Hexan 3 Yl Acetate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating Hexan-3-yl acetate (B1210297) from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like Hexan-3-yl acetate.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Ester Characterization

While GC-MS is more common for volatile esters, LC-MS can be employed, especially if the compound is less volatile or present in a complex matrix where derivatization for GC is not feasible.

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed structural information, confirming the presence of the ester functional group and the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is crucial for elucidating the precise structure of this compound.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the different types of protons:

¹³C NMR: The ¹³C NMR spectrum would reveal the different carbon environments:

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify characteristic functional groups present in this compound.

Development and Validation of Analytical Protocols

Developing and validating analytical methods for this compound ensures reliable and accurate results, crucial for research and quality control. Key validation parameters include:

These parameters are critical for ensuring the method is fit for its intended purpose, whether for identifying trace impurities, quantifying major components in complex matrices, or monitoring changes over time. nih.govcenam.mxnih.govimpactfactor.organtec.descielo.brjst.go.jp

Principles of Green Analytical Chemistry in Acetate Analysis

Green Analytical Chemistry (GAC) represents a paradigm shift in chemical analysis, integrating the fundamental principles of green chemistry to minimize the environmental footprint and health risks associated with analytical procedures mdpi.comresearchgate.net. For volatile organic compounds (VOCs) such as this compound, which are integral to the flavor and fragrance industries, the application of GAC principles is paramount for developing sustainable and responsible analytical methodologies alwsci.comwiley.comintertek.com. GAC aims to reduce or eliminate the use of hazardous substances, prevent waste generation, enhance energy efficiency, and ensure the safety of analysts and the environment mdpi.comxjtu.edu.cn.

The analysis of this compound, a volatile ester, typically involves techniques like Gas Chromatography-Mass Spectrometry (GC-MS) alwsci.comresearchgate.netresearchgate.net. While powerful for separation and identification, traditional sample preparation and chromatographic methods can sometimes rely on significant volumes of organic solvents and generate considerable waste researchgate.netresearchgate.net. Adhering to GAC principles seeks to mitigate these impacts.

Key GAC Principles and Their Application to Acetate Analysis:

The twelve principles of green chemistry, adapted for analytical practices, guide the development of more sustainable methods for analyzing compounds like this compound:

Waste Prevention: Prioritizing methods that generate minimal or no waste, particularly solvent waste from extraction and chromatographic steps researchgate.netxjtu.edu.cn.

Safer Solvents and Auxiliaries: Reducing or replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or employing solventless techniques mdpi.comresearchgate.net.

Energy Efficiency: Designing analytical protocols that consume less energy, often achieved through miniaturization, automation, or faster analysis times researchgate.net.

Minimizing Sample Size: Utilizing microextraction techniques that require only small sample volumes, thereby reducing reagent consumption and waste researchgate.netresearchgate.net.

Direct Analysis and In-situ Measurements: Developing methods that allow for the analysis of samples with minimal or no prior preparation, reducing procedural steps and potential waste researchgate.net.

Automation and Miniaturization: Implementing automated systems and miniaturized analytical devices can lead to increased efficiency, reduced sample and reagent volumes, and lower energy consumption researchgate.net.

Greener Analytical Techniques for Volatile Esters like this compound:

Several analytical techniques and sample preparation methods align with GAC principles for the analysis of volatile esters:

Headspace Gas Chromatography (HS-GC): This technique analyzes the volatile compounds present in the gas phase above a sample. It significantly reduces or eliminates the need for liquid extraction solvents, making it a greener alternative for volatile analytes like this compound alwsci.comintertek.com.

Solid-Phase Microextraction (SPME): SPME is a solventless extraction technique that uses a coated fiber to adsorb analytes from the sample or its headspace. It is highly sensitive and offers a significant reduction in solvent use and waste generation, positioning it as a greener option for analyzing volatile compounds alwsci.comresearchgate.net. Research indicates that HS-SPME for similar aroma compounds is advantageous as it "neither requires time-consuming sample preparation nor uses dangerous organic compounds, thus making control of wine aroma easier and suitable for routine analysis" researchgate.net.

The adoption of these greener methodologies ensures that the analysis of this compound and similar compounds contributes to more sustainable practices within scientific research and industrial quality control.

Future Research Directions and Emerging Paradigms for Hexan 3 Yl Acetate Studies

Design and Synthesis of Novel Hexan-3-yl Acetate (B1210297) Derivatives

The foundational synthesis of hexan-3-yl acetate can be achieved through standard esterification of hexan-3-ol with an acetyl donor like acetic anhydride (B1165640) or vinyl acetate. chemsrc.com However, the future of its chemical study lies in the rational design and synthesis of novel derivatives to systematically modify its physicochemical properties, such as volatility, polarity, and aroma profile.

Future research should pivot towards sophisticated synthetic strategies that allow for precise structural modifications. Drawing inspiration from the chemoenzymatic synthesis of complex chiral molecules like bicyclo[3.1.0]this compound derivatives, advanced methods can be applied to create enantiomerically pure or structurally complex analogues of this compound. metu.edu.tr For instance, introducing functionalities such as hydroxyl or amino groups at other positions on the hexyl chain could create derivatives with entirely new applications. These efforts would move beyond simple flavor and fragrance applications and into areas like materials science or pharmacology.

A systematic approach would involve creating a library of derivatives to establish clear structure-activity relationships.

Table 1: Proposed Novel this compound Derivatives and Research Goals

| Derivative Name | Proposed Modification | Primary Research Goal |

|---|---|---|

| 1-aminothis compound | Introduction of an amino group at the C1 position | Investigate potential as a chiral building block or for pharmaceutical applications. |

| Hexan-3,4-diol 3-acetate | Introduction of a hydroxyl group at the C4 position | Study changes in polarity, solubility, and potential for further polymerization. |

| 1-cyclohexylthis compound | Addition of a cyclohexyl moiety to the hexyl chain | Explore impact on steric hindrance, volatility, and receptor binding affinity. |

Advanced Mechanistic Elucidation of Formation and Transformation Pathways

A thorough understanding of the mechanisms governing the formation and transformation of this compound is crucial for optimizing its production and predicting its stability. While the acid-catalyzed Fischer esterification represents a classical formation pathway, future investigations should focus on more nuanced and efficient catalytic systems.

A significant area for exploration is enzyme-catalyzed synthesis. Detailed kinetic studies on the lipase-catalyzed synthesis of other esters, such as ethyl acetate and (Z)-3-hexen-1-yl acetate, have revealed complex mechanisms like the Ping-Pong Bi-Bi model. tandfonline.comresearchgate.nettandfonline.com Applying similar kinetic analyses to the lipase-catalyzed synthesis of this compound would provide deep insights into substrate affinity, reaction rates, and potential inhibition, enabling process optimization. tandfonline.com

Furthermore, the integration of computational chemistry represents a powerful paradigm for mechanistic elucidation. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and rationalize the observed reactivity and selectivity in both chemical and enzymatic systems. acs.org Such in-silico studies can predict the most efficient catalysts and reaction conditions before extensive experimental work is undertaken, accelerating the development of novel synthetic routes.

Integration of Multidisciplinary Approaches (e.g., Chemoinformatics and Spectroscopy)

A holistic understanding of this compound and its derivatives requires the convergence of multiple scientific disciplines. Chemoinformatics and advanced spectroscopic methods are central to this integrated approach.

Chemoinformatics: Before synthesizing novel derivatives, chemoinformatic tools can predict a wide range of properties. By leveraging databases and quantitative structure-activity relationship (QSAR) models, researchers can estimate parameters such as octanol-water partition coefficient (logP), water solubility, boiling point, and even potential biological activities or off-target effects. foodb.canaturalproducts.net This predictive power allows for the pre-selection of the most promising candidate molecules for synthesis, saving significant time and resources.

Spectroscopy: While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for routine structural confirmation and purity assessment, advanced spectroscopic methods can provide deeper insights. nih.gov For example, multidimensional NMR techniques can be used to study the conformational dynamics of flexible derivatives in solution. When investigating potential biological roles, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), often coupled with spectroscopy, can be used to study binding kinetics and thermodynamics with target proteins such as olfactory receptors. hmdb.ca

Table 2: Application of Multidisciplinary Techniques to this compound Studies

| Technique | Discipline | Application |

|---|---|---|

| QSAR Modeling | Chemoinformatics | Predict aroma profile, toxicity, and biodegradability of novel derivatives. |

| Molecular Docking | Chemoinformatics | Simulate binding of derivatives to hypothetical enzyme active sites or olfactory receptors. |

| 2D NMR (COSY, HSQC) | Spectroscopy | Unambiguously assign proton and carbon signals for complex derivative structures. |

| Circular Dichroism (CD) | Spectroscopy | Determine the absolute configuration of chiral derivatives. |

| Gas Chromatography-Olfactometry (GC-O) | Analytical Chemistry | Correlate specific chemical structures with their perceived aroma characteristics. |

Exploration of Sustainable Production Technologies and Green Chemistry Principles

Future production of this compound and its derivatives must align with the principles of green chemistry to minimize environmental impact. numberanalytics.com This involves a shift from traditional chemical processes to sustainable technologies that emphasize renewable resources, energy efficiency, and waste reduction.

Biocatalysis: The use of enzymes, particularly lipases, is a cornerstone of green ester synthesis. mdpi.com Lipases operate under mild conditions (moderate temperature and pressure), exhibit high selectivity (chemo-, regio-, and enantio-selectivity), and reduce the generation of hazardous byproducts. mdpi.comresearchgate.net The successful synthesis of numerous flavor esters using immobilized lipases, which allows for easy catalyst recovery and reuse, provides a robust framework for developing a biocatalytic process for this compound. mdpi.comresearchgate.net

Table 3: Comparison of Synthetic Routes for this compound

| Parameter | Traditional Fischer Esterification | Future Biocatalytic Route |

|---|---|---|

| Catalyst | Strong mineral acid (e.g., H₂SO₄) | Immobilized Lipase (B570770) (e.g., Candida antarctica Lipase B) |

| Solvent | Often excess alcohol or hydrocarbon | Non-polar organic solvent or solvent-free system |

| Temperature | High (often reflux) | Mild (e.g., 30-60 °C) |

| Byproducts | Water (must be removed), side-products from high heat | Water (can be removed in situ) |

| Selectivity | Low (can lead to side reactions) | High (chemo-, regio-, and enantioselective) |

| Sustainability | Relies on harsh reagents, high energy input | Renewable catalyst, lower energy, less waste |

Investigation of Previously Undiscovered Biological Roles in Non-Human Systems

The structural similarity of this compound to known semiochemicals, particularly insect pheromones and plant volatiles, strongly suggests the possibility of undiscovered biological roles. Its isomer, (Z)-3-hexen-1-yl acetate, is a well-documented "green leaf volatile" (GLV) emitted by wounded plants to signal distress, deter herbivores, or attract parasitoids. researchgate.net

A primary avenue of future research should be to investigate whether this compound functions as a semiochemical in plant-insect or insect-insect communication. This can be explored using established ecological and neurophysiological techniques.

Electroantennography (EAG): This technique directly measures the electrical response of an insect's antenna to volatile compounds, providing a rapid screen for neurologically active substances. reading.ac.uk The antennae of various insect species, particularly agricultural pests or their natural predators, could be tested for responses to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The volatile profiles of plants under various stresses (e.g., herbivory, mechanical damage) could be analyzed to determine if this compound is naturally produced and released.

Behavioral Assays: If EAG responses are positive, wind tunnel or field-based behavioral assays can determine if the compound acts as an attractant, repellent, or has a more subtle influence on insect behavior.

Discovering a role for this compound as a novel pheromone or allomone could have significant implications for the development of environmentally benign pest management strategies.

Q & A

Basic Research Questions

Q. How can the identity of Hexan-3-yl acetate be confirmed in synthetic mixtures?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with reference standards (e.g., NIST database entries ). Compare retention indices and fragmentation patterns to published spectra. For stereoisomeric differentiation (e.g., cis- vs. trans-3-hexenyl acetate), employ chiral columns or nuclear magnetic resonance (NMR) to analyze coupling constants in the olefinic proton region .

- Key Data : Molecular formula (C₈H₁₄O₂), molecular weight (142.20 g/mol), and IUPAC Standard InChIKey (NPFVOOAXDOBMCE-SNAWJCMRSA-N) .

Q. What are standard protocols for synthesizing this compound?

- Methodology : Esterification of 3-hexen-1-ol with acetic anhydride in the presence of catalytic sulfuric acid. Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) as the mobile phase . Purify via column chromatography or fractional distillation.

- Validation : Confirm purity (>95%) via GC-FID and absence of residual alcohol via FTIR (absence of -OH stretch at ~3400 cm⁻¹) .

Q. How can researchers mitigate hydrolysis during storage?

- Methodology : Store under inert gas (N₂/Ar) at 4°C in amber glass vials. Stabilize with antioxidants (e.g., BHT at 0.01% w/w) to prevent autoxidation of the allylic system. Regularly validate stability via GC-MS .

Advanced Research Questions

Q. What challenges arise in stereoselective synthesis of (Z)-3-hexenyl acetate, and how can they be addressed?

- Challenges : Competing formation of (E)-isomers during esterification due to acid-catalyzed isomerization.

- Methodology : Use mild conditions (e.g., enzymatic catalysis with lipases like Candida antarctica) to preserve stereochemistry. Employ low-temperature reactions (<20°C) and minimize reaction time .

- Validation : Analyze stereochemical purity via polarimetry or chiral GC .

Q. How can computational methods predict the physicochemical properties of this compound?

- Methodology : Apply density functional theory (DFT) to calculate logP (octanol-water partition coefficient) and vapor pressure. Validate predictions against experimental data from NIST Chemistry WebBook .

- Key Parameters : Optimize molecular geometry at the B3LYP/6-31G(d) level. Compare computed IR spectra with empirical data to confirm accuracy .

Q. How should researchers resolve contradictions in reported GC-MS retention indices for this compound isomers?

- Analysis : Cross-reference data across multiple databases (NIST, PubChem) and verify column specifications (e.g., DB-5 vs. HP-INNOWax). Account for temperature gradients and carrier gas flow rates .

- Case Study : Discrepancies in (Z)- vs. (E)-isomer retention times may arise from column polarity differences. Use retention index markers (e.g., n-alkanes) for standardization .

Q. What advanced techniques are suitable for studying this compound’s role in plant volatile organic compound (VOC) signaling?

- Methodology : Employ dynamic headspace sampling coupled with proton-transfer-reaction mass spectrometry (PTR-MS) for real-time VOC detection. Conduct electrophysiological assays (e.g., EAG) to assess insect receptor responses .

- Data Interpretation : Correlative analysis of emission patterns with ecological stressors (e.g., herbivory) using multivariate statistics .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.